molecular formula C10H13NO3 B1266707 3-Amino-4-propoxybenzoic acid CAS No. 59691-15-5

3-Amino-4-propoxybenzoic acid

Cat. No.: B1266707
CAS No.: 59691-15-5
M. Wt: 195.21 g/mol
InChI Key: UZOZIVWRRZWJMT-UHFFFAOYSA-N
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Description

3-Amino-4-propoxybenzoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the propoxy group at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Biochemical Analysis

Biochemical Properties

3-Amino-4-propoxybenzoic acid plays a significant role in biochemical reactions, particularly as a building block for inhibitors targeting specific enzymes. One notable interaction is with histone deacetylase 8 (HDAC8) from Schistosoma mansoni, where it acts as an inhibitor . This interaction is crucial for the treatment of schistosomiasis, a parasitic disease. The compound’s ability to inhibit HDAC8 suggests that it can modulate gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and gene transcription.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDAC8, the compound can alter the acetylation of histones, leading to changes in gene expression . This modulation of gene expression can impact cell function, including cell proliferation, differentiation, and apoptosis. Additionally, the compound’s effects on cellular metabolism may involve changes in the activity of metabolic enzymes and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDAC8, where it binds to the enzyme’s active site and inhibits its deacetylase activity . This inhibition prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene transcription. The compound’s binding interactions with HDAC8 are likely mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, potentially altering the compound’s biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on HDAC8, but the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HDAC8 without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where a specific dosage range is required to achieve the desired inhibitory effect without inducing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its overall impact on cellular function. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus is essential for its role in inhibiting HDAC8 and modulating gene expression. The compound’s activity may be influenced by its concentration within these subcellular compartments and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-propoxybenzoic acid typically involves the following steps:

    Nitration of 4-propoxybenzoic acid: The starting material, 4-propoxybenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the meta position relative to the carboxylic acid group.

    Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting this compound is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products:

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Derivatives with different functional groups.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

3-Amino-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Amino-3-propoxybenzoic acid: Similar structure but with different positioning of the amino and propoxy groups.

    3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.

    3-Amino-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 3-Amino-4-propoxybenzoic acid is unique due to the specific positioning of the amino and propoxy groups, which can influence its reactivity and interactions with other molecules. The propoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications.

Properties

IUPAC Name

3-amino-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOZIVWRRZWJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975090
Record name 3-Amino-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59691-15-5
Record name 3-Amino-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59691-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-propoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059691155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-propoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-4-PROPOXYBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of identifying 3-Amino-4-propoxybenzoic acid in the context of Proparacaine Hydrochloride degradation?

A1: Proparacaine Hydrochloride is a widely used ophthalmic anesthetic. Understanding the safety profile of its degradation products, including this compound, is crucial. The study by [] aimed to assess the potential ocular toxicity of such degradation products. The research found that this compound, identified as a degradation product under hydrolytic stress conditions, exhibits potential for eye irritation (EI) according to in-silico ocular toxicity prediction models. [] This highlights the importance of evaluating the safety of even seemingly benign degradation products to ensure the long-term safety and efficacy of pharmaceutical formulations.

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